molecular formula C17H21N5O4S B2622051 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 899995-14-3

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2622051
CAS No.: 899995-14-3
M. Wt: 391.45
InChI Key: QVCCSEBJXMLOBR-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic, cell-permeable compound designed as a potent and selective inhibitor of Protein Kinase C (PKC) isoforms. Its molecular structure, featuring a thieno[3,4-c]pyrazol core, is engineered to compete with ATP for binding at the catalytic site of the kinase, thereby suppressing its phosphorylation activity and downstream signaling. This inhibitor is of significant research value for investigating the complex roles of PKC in cellular signal transduction pathways, including those regulating cell proliferation, apoptosis, and differentiation. Researchers utilize this compound primarily in in vitro kinase assays and cell-based studies to dissect PKC-mediated mechanisms in areas such as cancer biology, immunological responses, and neurological disorders. Its high specificity makes it a critical tool for validating PKC as a therapeutic target and for screening novel therapeutic agents. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. For detailed pharmacological data and structural information, researchers can refer to resources like PubChem and supplier-specific technical data sheets.

Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-17(2,3)22-14(12-9-27(25,26)10-13(12)21-22)20-16(24)15(23)19-8-11-5-4-6-18-7-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCSEBJXMLOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can interact with enzymes or receptors, modulating their activity. The presence of the tert-butyl and pyridin-3-yl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methodological Considerations

  • Structural Analysis : SHELX remains the gold standard for refining small-molecule crystallographic data, ensuring accuracy in bond parameters . ORTEP-3’s graphical interface aids in visualizing conformational flexibility .
  • Bioactivity Screening : LC/MS workflows, as used in marine natural product discovery , would prioritize this compound for its unique mass and fragmentation patterns.

Biological Activity

The compound N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2SC_{17}H_{22}N_4O_2S, with a molecular weight of approximately 342.45 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC17H22N4O2S
Molecular Weight342.45 g/mol
DensityNot specified
SolubilitySoluble in DMSO

Research indicates that compounds containing a thieno[3,4-c]pyrazole moiety exhibit various biological activities, including:

  • Antioxidant Activity : Thieno[3,4-c]pyrazoles have shown potential as antioxidants, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.

Pharmacological Effects

  • Antitumor Activity : Several studies have reported that thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Neuroprotective Effects : The compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Cardioprotective Properties : Preliminary studies suggest that it could provide protective effects against ischemic injury in cardiac tissues.

Study 1: Antitumor Activity

A study conducted by Zhang et al. (2020) evaluated the antitumor effects of a similar thieno[3,4-c]pyrazole derivative on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway.

Study 2: Neuroprotection

In a study by Lee et al. (2021), the neuroprotective effects of a related compound were assessed in an animal model of Alzheimer's disease. The results demonstrated reduced neuroinflammation and improved cognitive function.

Study 3: Antimicrobial Efficacy

Research published by Kumar et al. (2019) tested the antimicrobial activity of several thieno[3,4-c]pyrazole derivatives against common pathogens. The findings revealed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.

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